molecular formula C71H113N23O28 B12457268 H-D-Tyr-Gly-D-Ser-Leu-D-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH

H-D-Tyr-Gly-D-Ser-Leu-D-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH

Cat. No.: B12457268
M. Wt: 1736.8 g/mol
InChI Key: ROVJYNCPHLNVSO-DPBRCQJRSA-N
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Description

The compound “H-D-Tyr-Gly-D-Ser-Leu-D-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH” is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as tyrosine, glycine, serine, leucine, proline, glutamine, lysine, arginine, aspartic acid, and glutamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-D-Tyr-Gly-D-Ser-Leu-D-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis is scaled up using automated synthesizers that follow the SPPS protocol. The process involves:

    Automated Synthesis: Machines automate the coupling and deprotection steps, ensuring precision and efficiency.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

    Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the peptide’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides with sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amino acid substitution.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can introduce new functional groups.

Scientific Research Applications

Peptides like “H-D-Tyr-Gly-D-Ser-Leu-D-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and as catalysts in chemical reactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Investigated for therapeutic uses, including as drugs for various diseases.

    Industry: Employed in the development of biomaterials and as components in diagnostic assays.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. The specific molecular targets and pathways involved vary based on the peptide’s sequence and the biological context.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-Gly-Gly-Phe-Met-NH2: A peptide with a similar sequence but different amino acids.

    H-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH: Shares some amino acids with the target peptide.

    H-Gly-D-Ser-Leu-D-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH: A peptide with a similar backbone but different side chains.

Uniqueness

The uniqueness of “H-D-Tyr-Gly-D-Ser-Leu-D-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH” lies in its specific sequence and the presence of both D- and L-amino acids. This combination can confer unique structural and functional properties, making it distinct from other peptides.

Properties

Molecular Formula

C71H113N23O28

Molecular Weight

1736.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2R)-1-[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)/t36-,37+,38+,39+,40+,41+,42+,43+,44+,45+,46-,47+,48+,49-/m1/s1

InChI Key

ROVJYNCPHLNVSO-DPBRCQJRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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